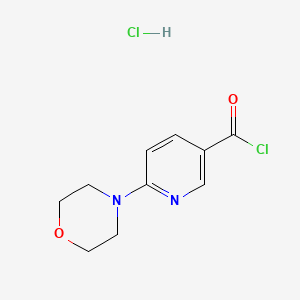

6-Morpholinonicotinoyl chloride hydrochloride

Description

6-Morpholinonicotinoyl chloride hydrochloride (CAS 1396762-09-6) is a specialized organic compound with the molecular formula C₁₀H₁₂Cl₂N₂O₂ and a molecular weight of 263.12 g/mol . Structurally, it consists of a nicotinoyl chloride backbone substituted with a morpholino group at the 6-position, further stabilized as a hydrochloride salt. This compound is classified as a corrosive solid (UN# 3261, Packing Group III) with hazard statements H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) .

It is primarily used as a research chemical in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Storage recommendations include maintaining the compound under an inert atmosphere (e.g., argon) at room temperature to prevent degradation . Commercial suppliers, such as Shanghai Aladdin Biochemical Technology Co., offer it in ≥95% purity for laboratory use .

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGPSCOBVRTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Morpholinonicotinoyl chloride hydrochloride typically involves the reaction of 6-morpholinopyridine-3-carboxylic acid with thionyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the acyl chloride.

Chemical Reactions Analysis

6-Morpholinonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-morpholinopyridine-3-carboxylic acid and hydrochloric acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 6-morpholinonicotinoyl chloride hydrochloride is its potential as an anticancer agent. Research indicates that compounds with similar structures have been effective in targeting specific proteins involved in cancer progression. For instance, inhibitors targeting the WDR5 protein, which is overexpressed in various cancers, have shown significant promise. The design of these inhibitors often incorporates morpholine and nicotinoyl moieties, suggesting that this compound could serve as a lead compound in developing new anticancer therapies .

Immunosuppressive Properties

Another critical application is in the realm of immunosuppressive agents. Compounds derived from nicotinoyl derivatives have been explored for their ability to modulate immune responses, which is crucial for transplant patients or those with autoimmune diseases. The structural features of this compound may enhance its efficacy as a therapeutic agent in these contexts .

Synthesis and Derivative Development

Synthesis of Novel Compounds

The synthesis of this compound can lead to the creation of various derivatives that possess enhanced biological activities. For example, the reaction of this compound with different amines or alcohols can yield new pharmacologically active substances. These derivatives can be screened for activities such as antibacterial or antifungal properties, expanding the potential applications beyond cancer treatment .

Antimicrobial Applications

Antibacterial Properties

Research has shown that nicotinoyl derivatives exhibit antimicrobial activity against a range of bacteria. The incorporation of the morpholine ring in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy as an antibacterial agent. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Morpholinonicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Key Observations :

- Nicotinoyl chloride hydrochloride lacks the morpholino substituent, reducing steric hindrance compared to this compound. This structural difference impacts reactivity in nucleophilic acyl substitution reactions .

- 6-Chloronicotinoyl chloride replaces the morpholino group with a chlorine atom, enhancing electrophilicity but reducing solubility in polar solvents .

- Morpholinoacetic acid hydrochloride features an acetic acid moiety linked to morpholine, making it more suited for carboxylation reactions rather than acylations .

Key Observations :

- Both 6-morpholinonicotinoyl and nicotinoyl chloride hydrochlorides require full protective gear (gloves, goggles, respirators) due to corrosive and respiratory hazards .

- Morpholinoacetic acid hydrochloride exhibits negligible acute toxicity, reflecting its distinct functional group (carboxylic acid vs. acyl chloride) .

Key Observations :

- The morpholino group in this compound enhances binding affinity to kinase ATP pockets, a feature absent in simpler nicotinoyl derivatives .

- 6-Chloronicotinoyl chloride’s chlorine substituent facilitates cross-coupling reactions in agrochemical synthesis, unlike the morpholino analog’s hydrogen-bonding capabilities .

Biological Activity

6-Morpholinonicotinoyl chloride hydrochloride (CAS No. 1396762-09-6) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine and nicotinoyl moieties, which contribute to its biological profile. The presence of the morpholine ring enhances its solubility and ability to interact with various biological targets.

The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest it may interact with specific enzymes or receptors involved in cellular signaling pathways. Its structure allows for potential binding to targets associated with cancer and infectious diseases, making it a candidate for further drug development.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties. Below are key findings from recent research:

- Anticancer Activity : Studies have indicated that derivatives of nicotinoyl compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways, such as those involving apoptosis-related proteins.

- Antimicrobial Properties : Research has shown that compounds similar to this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

-

Cytotoxicity in Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were recorded, indicating effective concentrations for therapeutic applications.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 A549 (Lung Cancer) 15.0 HeLa (Cervical Cancer) 10.0 -

Antibacterial Efficacy : In vitro tests revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and selectivity. Structure-activity relationship (SAR) analyses have been crucial in identifying key functional groups that influence biological activity, leading to the development of more potent derivatives.

- Docking Studies : Computational docking studies have predicted favorable interactions between the compound and various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms . These studies provide insights into how modifications to the chemical structure can enhance binding affinity and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.